5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
Structure and Key Features
The compound 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine consists of a pyrazole core substituted at the 1-position with a propan-2-yl (isopropyl) group and at the 5-position with an azepane-1-carbonyl moiety. The azepane ring (a 7-membered saturated heterocycle) contributes to the molecule’s conformational flexibility and lipophilicity, while the carbonyl group introduces polarity. The molecular formula is C₁₃H₂₂N₄O, with a molecular weight of 250.34 g/mol.
Such compounds are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding (pyrazole amine) and hydrophobic interactions (bulky substituents) .
Properties
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(2)17-11(9-12(14)15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWAWVBJPJHGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the azepane ring and the pyrazole ring separately. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Once the azepane and pyrazole rings are prepared, they are coupled together through a carbonylation reaction
Industrial Production Methods
In an industrial setting, the production of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated synthesis equipment and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl bromide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups. Substitution reactions may yield derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a molecular formula of and a molecular weight of 250.34 g/mol. The presence of an azepane ring, a carbonyl group, and an isopropyl group within the pyrazole framework contributes to its distinctive chemical reactivity and biological activity .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine, exhibit promising anticancer properties. For instance, derivatives of pyrazoles have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects . The ability to modify the pyrazole core allows for the development of compounds with enhanced efficacy and selectivity against cancer cells.
Anti-inflammatory Properties
Research has identified pyrazole-based compounds as potential anti-inflammatory agents. The design and synthesis of new analogues targeting specific inflammatory pathways have shown that modifications to the pyrazole structure can lead to improved therapeutic profiles. For example, compounds derived from similar scaffolds have been reported to inhibit key signaling pathways associated with inflammation .
Diabetes Management
The compound's potential in managing diabetes has also been explored. Pyrazole derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help control postprandial hyperglycemia, making such derivatives valuable in diabetes treatment strategies .
Binding Affinity Studies
Understanding the interaction of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine with various biological targets is crucial for elucidating its mechanism of action. Studies focusing on its binding affinity with enzymes and receptors can provide insights into its therapeutic potential. Such investigations are essential for identifying the compound's role in modulating biological pathways .
Fluorescent Probes Development
The compound can also serve as a scaffold for developing fluorescent probes used in biological imaging. By modifying the core structure, researchers can create probes that selectively bind to specific targets within cells, facilitating real-time observation of biological processes .
Synthetic Methodologies
The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step procedures that can be optimized for higher yields and purity. Techniques such as continuous flow chemistry are being explored to enhance production efficiency. The synthetic routes often include key reactions such as esterification and hydrazone formation, leading to the final pyrazole structure .
Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects against four human cancer cell lines. The results indicated that specific modifications at the 3 and 4 positions of the pyrazole ring significantly enhanced anticancer activity compared to unmodified analogues .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in vitro. The study demonstrated that certain compounds exhibited potent inhibitory effects on pro-inflammatory cytokine production, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Summary Table: Key Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against various human cancer cell lines |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines; potential treatment for inflammatory diseases |
| Diabetes Management | Inhibition of α-glucosidase; control of postprandial hyperglycemia |
| Biological Probes | Development of fluorescent probes for imaging biological processes |
| Synthetic Methodologies | Multi-step synthesis involving esterification and hydrazone formation; optimization techniques explored |
Mechanism of Action
The mechanism of action of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Comparisons
Lipophilicity and Membrane Permeability
- The azepane-carbonyl group in the target compound offers moderate lipophilicity compared to the highly rigid and hydrophobic adamantyl group (logP ~3.5 for adamantane derivatives ).
- The piperidine-carbonyl analog (C₁₀H₁₆N₄O) is less lipophilic due to its smaller ring size and lower molecular weight .
- Fluorinated derivatives (e.g., 1-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine) exhibit increased metabolic stability and polarity due to fluorine’s electronegativity .
Biological Activity
5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structural features, including an azepane ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the synthesis, biological evaluation, and potential applications of this compound based on diverse scholarly sources.
Synthesis
The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
-
Reaction Conditions :
- The compound is synthesized through the reaction of azepane with a suitable pyrazole derivative in the presence of bases like sodium hydride or potassium carbonate.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
-
Purification Techniques :
- After synthesis, purification methods such as recrystallization and chromatography are used to obtain high-purity products.
The biological activity of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is attributed to its interaction with specific molecular targets, including various enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential modulation of receptor activities related to pain and inflammation.
Case Studies and Findings
Recent studies have evaluated the biological effects of this compound:
- Anti-inflammatory Activity :
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary screening against Gram-positive and Gram-negative bacteria showed moderate antibacterial activity, suggesting potential applications in treating bacterial infections .
Comparative Analysis
To understand the uniqueness of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amine | Lacks isopropyl group | Moderate anti-inflammatory activity |
| 4-(methyl)-1H-pyrazol-3-amines | Simpler structure | Limited anticancer properties |
| 5-(isopropyl)-4-pyrazole derivatives | Similar core structure | Stronger antimicrobial effects |
This table illustrates that the combination of the azepane ring and isopropyl group in 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine contributes to its distinct biological profile, making it a valuable candidate for further research.
Q & A
Q. What are the optimal synthetic routes for 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine?
- Methodological Answer : The compound is typically synthesized via coupling reactions. A representative approach involves:
- Step 1 : Reacting a pyrazole precursor (e.g., 1-(propan-2-yl)-1H-pyrazol-3-amine) with an azepane carbonyl chloride derivative under basic conditions (e.g., cesium carbonate in DMSO) .
- Step 2 : Catalytic optimization using copper(I) bromide to enhance reaction efficiency at 35°C for 48 hours .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradient) yields the final product.
Key Table :
| Reaction Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Coupling | Cs₂CO₃, CuBr | 35°C, 48h | ~18% |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., δ 8.87 ppm for pyridinyl protons in analogs) .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for related pyrazole derivatives) .
- Melting Point Analysis : Consistency with literature (e.g., 104–107°C for structurally similar compounds) .
Advanced Research Questions
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use ATP-binding assays (e.g., fluorescence polarization) with recombinant kinases (e.g., JAK/STAT pathways) .
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Key Parameters :
| Assay Type | Target | Detection Method | Reference |
|---|---|---|---|
| Kinase | JAK3 | Fluorescence | |
| MIC | E. coli | Broth dilution |
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation time, cell line passages).
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation .
- Metabolic Stability : Perform liver microsome assays to assess degradation rates .
Q. What computational strategies predict target interactions and ADMET properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB: 8QV) .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions .
Example Results :
| Parameter | Predicted Value | Tool |
|---|---|---|
| logP | 2.8 | SwissADME |
| CYP3A4 Inhibition | High | admetSAR |
Q. How to evaluate compound stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials and assess photodegradation over 7 days .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly in published protocols?
- Methodological Answer : Yield variability (~10–50%) is attributed to:
- Catalyst Loading : Excess CuBr (>10 mol%) may deactivate intermediates .
- Purification Efficiency : Gradient elution in chromatography optimizes separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
